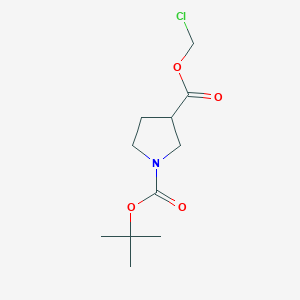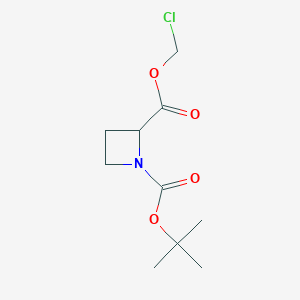![molecular formula C15H20ClNO4 B8052236 Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B8052236.png)
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is a synthetic organic compound that features a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a phenylpropanoate moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its structural complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with L-phenylalanine, which provides the chiral center and the phenyl group.
Protection of the Amino Group: The amino group of L-phenylalanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the Boc-protected amino acid.
Esterification: The carboxylic acid group of the Boc-protected amino acid is esterified using chloromethyl methyl ether (MOM-Cl) in the presence of a base like pyridine to form the chloromethyl ester.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of flow microreactors can enhance the synthesis by providing better control over reaction conditions and improving yield and purity .
化学反応の分析
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The phenyl group can participate in oxidation reactions to form phenolic derivatives, while the ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of azido or thiol derivatives.
Deprotection: Free amine derivative.
Oxidation: Phenolic compounds.
Reduction: Alcohol derivatives.
科学的研究の応用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product analogs.
Protecting Group Chemistry: The Boc group is widely used in peptide synthesis to protect amino groups during coupling reactions.
Biology
Enzyme Inhibitors: The compound can be modified to create enzyme inhibitors that are useful in studying enzyme mechanisms and developing therapeutic agents.
Prodrug Development: The ester linkage can be hydrolyzed in vivo to release active drugs, making it a potential prodrug candidate.
Medicine
Drug Synthesis: Utilized in the synthesis of various drug candidates, particularly those targeting neurological and inflammatory diseases.
Diagnostic Agents: Modified versions of the compound can be used in the development of diagnostic agents for imaging and disease detection.
Industry
Polymer Chemistry: Used in the synthesis of functionalized polymers with specific properties for industrial applications.
Material Science: Incorporated into materials with unique electronic or optical properties for advanced technological applications.
作用機序
The compound exerts its effects primarily through its functional groups:
Chloromethyl Group: Acts as a reactive site for nucleophilic substitution, allowing the compound to form covalent bonds with biological molecules.
Boc-Protected Amine: The Boc group protects the amine during synthetic transformations and can be removed to reveal the free amine, which can interact with biological targets.
Phenyl Group: Provides hydrophobic interactions and π-π stacking with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
Boc-L-phenylalanine methyl ester: Similar structure but lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Chloromethyl (2R)-2-amino-3-phenylpropanoate: Lacks the Boc protection, making it more reactive but less stable during synthesis.
Boc-L-phenylalanine: Lacks the ester and chloromethyl groups, used primarily in peptide synthesis.
Uniqueness
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is unique due to its combination of a Boc-protected amino group, a reactive chloromethyl group, and a phenylpropanoate moiety. This combination allows for versatile synthetic applications and potential biological activity, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVSSXVVRYYLKC-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B8052158.png)
![Methyl 3-[4-chloro-2-(3-fluorophenyl)-6-methylpyrimidin-5-yl]propanoate](/img/structure/B8052170.png)
![Methyl 2-[4-chloro-2-(4-fluorophenyl)-6-methyl-5-pyrimidinyl]acetate](/img/structure/B8052178.png)

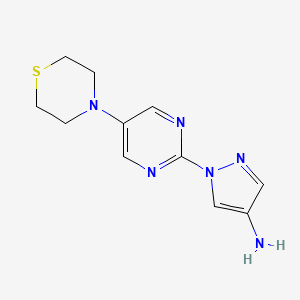
![3-[2-(Diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid](/img/structure/B8052204.png)
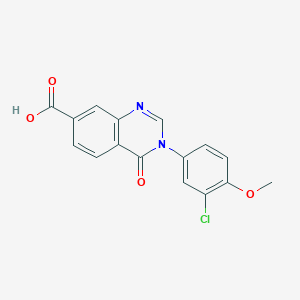
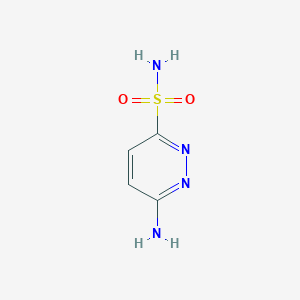
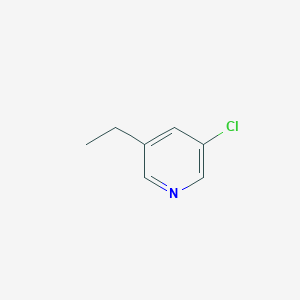
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B8052235.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate](/img/structure/B8052244.png)

